7-Chloro-2-(3,4-dichlorophenyl)-3-hydroxyquinazolin-4-one
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Overview
Description
7-Chloro-2-(3,4-dichlorophenyl)-3-hydroxyquinazolin-4-one is a chemical compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with chloro and dichlorophenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(3,4-dichlorophenyl)-3-hydroxyquinazolin-4-one typically involves the reaction of 3,4-dichloroaniline with 2-chlorobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The resulting intermediate is then cyclized to form the quinazolinone core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(3,4-dichlorophenyl)-3-hydroxyquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 7-Chloro-2-(3,4-dichlorophenyl)-3-quinazolinone.
Reduction: Formation of 7-Chloro-2-(3,4-dichlorophenyl)-3-hydroxy-1,2-dihydroquinazolin-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-2-(3,4-dichlorophenyl)-3-hydroxyquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(3,4-dichlorophenyl)-3-hydroxyquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid
- 7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride
Uniqueness
7-Chloro-2-(3,4-dichlorophenyl)-3-hydroxyquinazolin-4-one is unique due to its specific substitution pattern and the presence of a hydroxyl group on the quinazolinone core. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
7-chloro-2-(3,4-dichlorophenyl)-3-hydroxyquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2O2/c15-8-2-3-9-12(6-8)18-13(19(21)14(9)20)7-1-4-10(16)11(17)5-7/h1-6,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTILEYKJFADBTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(C=CC(=C3)Cl)C(=O)N2O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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